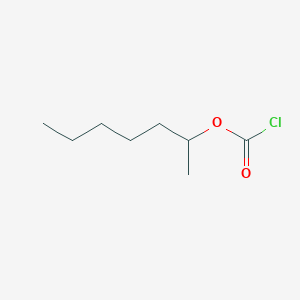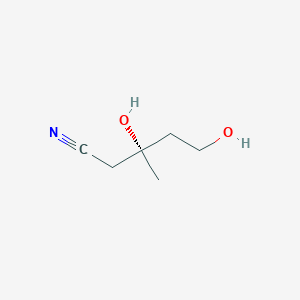![molecular formula C₂₅H₃₁N₃O₁₀ B1144624 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- CAS No. 59389-71-8](/img/no-structure.png)
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-Tetraacetate is an intermediate of 5-Deazariboflavin, which is utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes. It is also used in synthesis of 5-deazaflavin adenine dinucleotide (5-dFAD).
Aplicaciones Científicas De Investigación
Anti-Hepatitis B Virus Activity
Compounds structurally related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol have been studied for their antiviral activities, particularly against hepatitis B virus (HBV). A study by El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives and found these compounds to exhibit moderate to high activities against HBV (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Synthesis and Chemical Properties
The chemical synthesis of related compounds has been a subject of interest in scientific research. Yavari and Esnaashari (2005) reported on the three-component one-pot synthesis of Functionalized 1,2,3,6-Tetrahydropyrano[4,3-b]pyrroles, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Yavari & Esnaashari, 2005).
Stability Constants of Metal Complexes
Research by Moreno-Carretero and Salas-peregrin (1985) focused on the stability constants of Ag(I), Zn(II), Cd(II), and Hg(II) complexes with pyrimidine derivatives. Their work provides insight into the interactions between these metal ions and pyrimidine derivatives in various ionic strengths, which is crucial for understanding their potential applications in catalysis and materials science (Moreno-Carretero & Salas-peregrin, 1985).
Synthesis of Flavin Analogues
Studies have also explored the synthesis of flavin analogues using pyrimidine derivatives. Ashton and Brown (1980) described the synthesis of 8-demethyl-8-hydroxy-5-deazariboflavins, highlighting the utility of pyrimidine derivatives in creating biologically relevant molecules (Ashton & Brown, 1980).
Polyhydroxylated Compound Synthesis
Research into the synthesis of polyhydroxylated compounds, such as tetrahydrothiophene, has also incorporated pyrimidine derivatives. Halila, Benazza, and Demailly (2001) demonstrated the synthesis of polyhydroxylated tetrahydrothiophene from dibrominated derivatives of tetritols, pentitols, and hexitols, including compounds related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol (Halila, Benazza, & Demailly, 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- involves the conversion of ribose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-Ribose", "3,4-dimethylbenzaldehyde", "Urea", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of D-Ribose to Ribitol", "D-Ribose is treated with sodium borohydride in methanol to yield ribitol.", "Step 2: Protection of Ribitol", "Ribitol is protected by reacting with acetic anhydride in the presence of sodium hydroxide to form ribitol acetate.", "Step 3: Conversion of Ribitol Acetate to 3,4-dimethylphenylhydrazone Ribitol Acetate", "Ribitol acetate is reacted with 3,4-dimethylbenzaldehyde in ethanol to form 3,4-dimethylphenylhydrazone ribitol acetate.", "Step 4: Conversion of 3,4-dimethylphenylhydrazone Ribitol Acetate to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-", "3,4-dimethylphenylhydrazone ribitol acetate is reacted with urea in water to form the desired compound, 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-." ] } | |
Número CAS |
59389-71-8 |
Fórmula molecular |
C₂₅H₃₁N₃O₁₀ |
Peso molecular |
533.53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)

![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)

